molecular formula C8H11N3O B13559924 2-(4-Aminophenyl)acetohydrazide

2-(4-Aminophenyl)acetohydrazide

Cat. No.: B13559924
M. Wt: 165.19 g/mol
InChI Key: PYQBZKOAWNKXIL-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)acetohydrazide is an organic compound with the molecular formula C8H11N3O It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 4-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)acetohydrazide typically involves the reaction of 4-aminobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted acetohydrazides depending on the nucleophile used.

Scientific Research Applications

2-(4-Aminophenyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)acetohydrazide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetohydrazide moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzohydrazide: Similar structure but lacks the acetyl group.

    2-(4-Nitrophenyl)acetohydrazide: Contains a nitro group instead of an amino group.

    4-Acetamidobenzohydrazide: Contains an acetamido group instead of an amino group.

Uniqueness

2-(4-Aminophenyl)acetohydrazide is unique due to the presence of both the amino and acetohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-aminophenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQBZKOAWNKXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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